

An In-depth Technical Guide to the Synthesis of Oseltamivir Acid Hydrochloride

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Compound of Interest

Compound Name: Oseltamivir Acid Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Oseltamivir, marketed as Tamiflu®, is a cornerstone of antiviral therapy for influenza A and B viruses. Its efficacy hinges on the potent inhibition of viral neuraminidase, an enzyme crucial for viral propagation. The stereochemically complex structure of oseltamivir has presented a significant challenge to synthetic chemists, leading to the development of numerous innovative and elegant synthesis pathways. This technical guide provides a comprehensive overview of the core synthetic routes to **Oseltamivir Acid Hydrochloride**, with a focus on the seminal industrial synthesis from (-)-shikimic acid and prominent alternative strategies. Detailed experimental protocols for key transformations, quantitative data summaries, and visual representations of the synthetic workflows are presented to serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

Introduction

Oseltamivir is an orally bioavailable prodrug that is rapidly hydrolyzed in vivo to its active form, oseltamivir carboxylate. The active metabolite is a potent and selective inhibitor of the neuraminidase enzyme of influenza viruses. By blocking this enzyme, oseltamivir prevents the release of new viral particles from infected cells, thereby curtailing the spread of the infection. The molecule possesses three stereocenters, making its stereoselective synthesis a primary challenge. The commercial production of oseltamivir, primarily undertaken by Hoffmann-La Roche, has historically relied on (-)-shikimic acid, a natural product extracted from Chinese star

anise (*Illicium verum*), as the chiral starting material. However, the dependence on a natural source with fluctuating availability has spurred extensive research into alternative and more sustainable synthetic approaches.

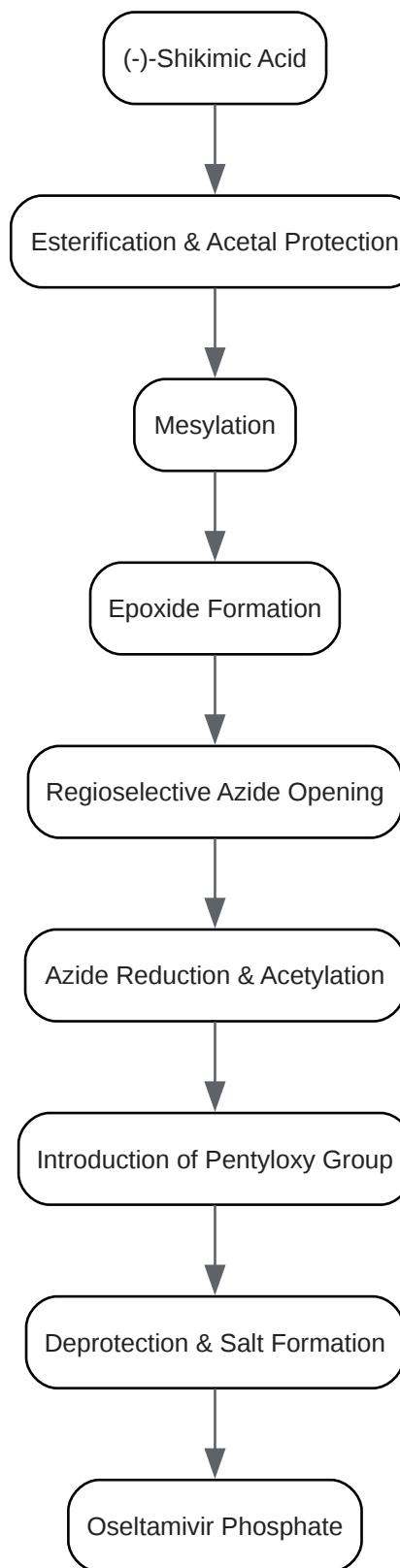
This guide will delve into the intricacies of the following key synthesis pathways:

- The Industrial Synthesis from (-)-Shikimic Acid: The foundational and most widely implemented route.
- Synthesis from (-)-Quinic Acid: An alternative natural product-derived pathway.
- The Fukuyama Synthesis from Pyridine: A *de novo* approach featuring an asymmetric Diels-Alder reaction.
- The Corey Synthesis from Butadiene: Another elegant *de novo* synthesis employing an asymmetric Diels-Alder reaction.
- The Shibasaki Synthesis via Catalytic Desymmetrization: An approach centered on the asymmetric opening of a meso-aziridine.
- The Trost Synthesis using Palladium-Catalyzed Asymmetric Allylic Alkylation: A convergent route leveraging advanced catalytic methods.
- An Azide-Free Synthesis from Diethyl D-Tartrate: A strategy designed to avoid the use of potentially hazardous azide reagents.

The Industrial Synthesis from (-)-Shikimic Acid

The commercial synthesis of oseltamivir developed by Gilead Sciences and Hoffmann-La Roche is a landmark in industrial process chemistry.[\[1\]](#)[\[2\]](#) Starting from the readily available chiral pool molecule (-)-shikimic acid, this multi-step synthesis establishes the three contiguous stereocenters of oseltamivir with high fidelity.

The overall workflow of the industrial synthesis from (-)-shikimic acid can be visualized as follows:



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Diagram 1: Generalized workflow for the synthesis of Oseltamivir from (-)-Shikimic Acid.

Quantitative Data

The following table summarizes the key transformations and reported yields for a practical synthesis of oseltamivir from (-)-shikimic acid.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Step	Transformation	Starting Material	Product	Key Reagents	Yield (%)
1	Esterification	(-)-Shikimic Acid	Ethyl Shikimate	EtOH, SOCl_2	High
2	Trimesylation	Ethyl Shikimate	Trimesylate Intermediate	MsCl , Et_3N , DMAP	93 [6]
3	Regioselective Azidation	Trimesylate Intermediate	Azido-dimesylate Intermediate	NaN_3	92 [5]
4	Aziridination	Azido-dimesylate Intermediate	Aziridine Intermediate	PPh_3 , Et_3N , H_2O	84 [6]
5	N-Acetylation	Aziridine Intermediate	N-Acetyl Aziridine	Ac_2O , Et_3N	~100 [6]
6	Aziridine Opening	N-Acetyl Aziridine	Acetamido Azide Intermediate	NaN_3 , NH_4Cl	High
7	Introduction of Pentyloxy Group	Acetamido Azide Intermediate	Protected Oseltamivir Precursor	3-Pentanol, Lewis Acid	-
8	Azide Reduction & Salt Formation	Protected Oseltamivir Precursor	Oseltamivir Phosphate	H_2 , Pd/C ; H_3PO_4	88 [6]
Overall	(-)-Shikimic Acid	Oseltamivir Phosphate	~47 [4]		

Experimental Protocols

This protocol outlines the formation of a key epoxide intermediate, a common strategy in several oseltamivir syntheses.

- Materials:

- 3,4-pentylidene acetal mesylate of ethyl shikimate
- Potassium bicarbonate (K_2CO_3)
- Methanol (MeOH)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate ($NaHCO_3$) solution
- Brine
- Anhydrous magnesium sulfate ($MgSO_4$)

- Procedure:

- Dissolve the mesylate starting material in a mixture of methanol and dichloromethane.
- Add potassium bicarbonate to the solution and stir vigorously at room temperature.
- Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- Quench the reaction by adding water and extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide.
- Purify the crude product by column chromatography on silica gel.

This protocol describes the crucial step of introducing a nitrogen functionality via the nucleophilic opening of the epoxide ring with an azide.

- Materials:

- Epoxide intermediate
- Sodium azide (NaN_3)
- Ammonium chloride (NH_4Cl)
- Ethanol (EtOH)
- Water
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

- Procedure:

- Dissolve the epoxide in ethanol.
- Add a solution of sodium azide and ammonium chloride in water.
- Heat the reaction mixture to reflux and monitor by TLC.
- Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.
- Extract the aqueous residue with ethyl acetate.
- Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate the solvent to obtain the crude azido alcohol.
- Purify by flash chromatography.

Alternative Synthesis Pathways

The strategic importance of oseltamivir has driven the development of numerous alternative synthetic routes, aiming to reduce the reliance on (-)-shikimic acid and to explore novel chemical transformations. This section highlights some of the most significant alternative pathways.

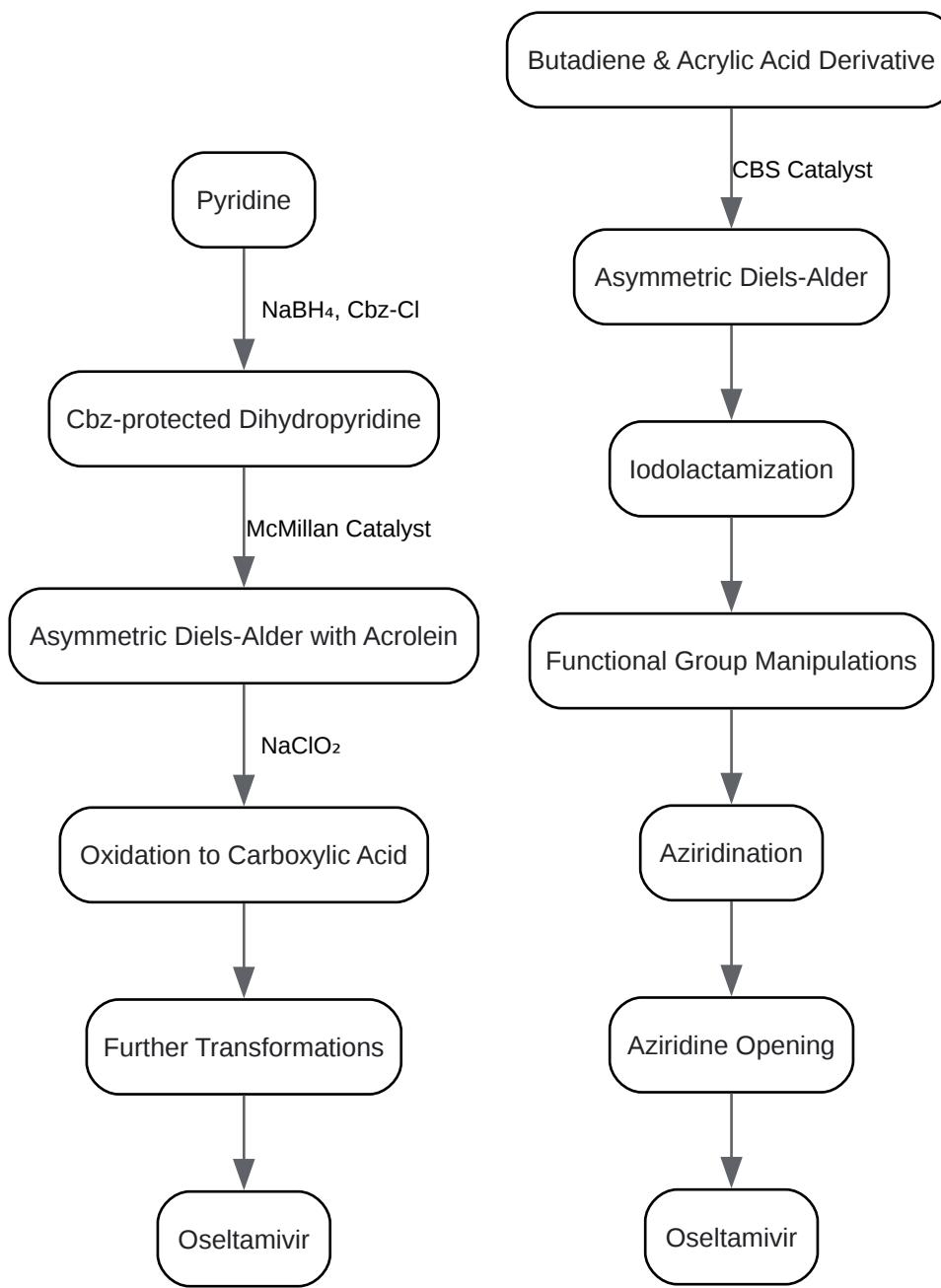
Synthesis from (-)-Quinic Acid

(-)-Quinic acid, another readily available natural product, can be converted to oseltamivir through a pathway similar to the shikimic acid route.[\[1\]](#)[\[7\]](#) The primary difference is the need for an additional dehydration step to introduce the cyclohexene double bond. While feasible, this route generally involves more steps and can result in lower overall yields compared to the shikimic acid-based synthesis.[\[8\]](#)

De Novo Syntheses

De novo syntheses build the oseltamivir core structure from simple, achiral starting materials, offering a potential solution to the limitations of natural product-based routes.

The Fukuyama synthesis employs an asymmetric Diels-Alder reaction as a key step to construct the chiral cyclohexene ring.[\[1\]](#)[\[9\]](#)[\[10\]](#)

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